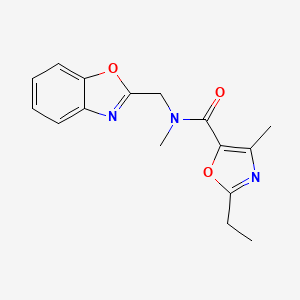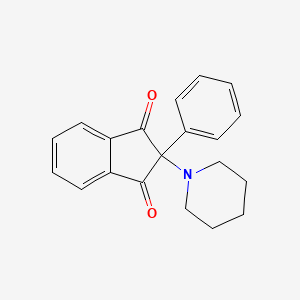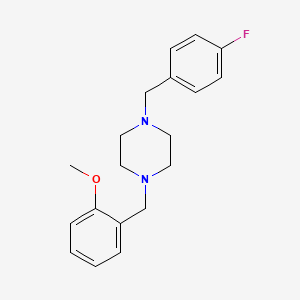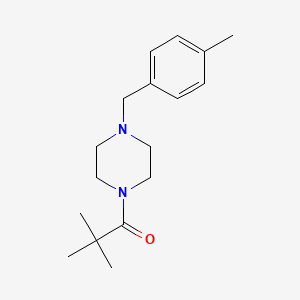![molecular formula C15H22N6O2 B5170818 N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5170818.png)
N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as ODQ and is widely used in biochemical and physiological research.
Wirkmechanismus
ODQ inhibits the activity of sGC by binding to the heme moiety of the enzyme. This prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in many physiological processes. By inhibiting sGC, ODQ can modulate the activity of downstream effectors that are regulated by cGMP.
Biochemical and Physiological Effects:
ODQ has been shown to have a range of biochemical and physiological effects. Inhibition of sGC by ODQ can lead to decreased cGMP levels, which can affect various cellular processes. ODQ has been shown to decrease blood pressure in animal models, which is likely due to its ability to inhibit sGC in vascular smooth muscle cells. ODQ has also been shown to inhibit platelet aggregation and neurotransmitter release, suggesting a potential role in the treatment of cardiovascular and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
ODQ is a potent and selective inhibitor of sGC, making it a valuable tool for investigating the role of this enzyme in various physiological processes. However, ODQ has some limitations in lab experiments. It can be difficult to work with due to its low solubility in aqueous solutions, and it can also be subject to degradation over time. Additionally, ODQ is not suitable for in vivo experiments due to its poor bioavailability.
Zukünftige Richtungen
There are several future directions for research involving ODQ. One area of interest is the development of new sGC inhibitors that are more soluble and have better bioavailability. Another potential direction is the investigation of the role of sGC in cancer biology, as there is evidence that sGC signaling may play a role in tumor growth and metastasis. Additionally, further research is needed to fully understand the physiological effects of ODQ and its potential therapeutic applications.
Synthesemethoden
The synthesis of ODQ involves the reaction of 6-bromo-3-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazine with 4-methoxy-1-piperidine in the presence of a palladium catalyst. The reaction yields N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, which is then purified through a series of chromatography steps.
Wissenschaftliche Forschungsanwendungen
ODQ is widely used in scientific research as a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and neurological functions. ODQ has been used to investigate the role of sGC in various physiological processes, including blood pressure regulation, platelet aggregation, and neurotransmitter release.
Eigenschaften
IUPAC Name |
N-cyclopentyl-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-22-11-6-8-21(9-7-11)15-14(16-10-4-2-3-5-10)17-12-13(18-15)20-23-19-12/h10-11H,2-9H2,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISGDTFQSLYUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC3=NON=C3N=C2NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,3-dimethylphenoxy)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5170738.png)
![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)
![N-(5-chloro-2-methylphenyl)-N'-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}urea](/img/structure/B5170758.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)
![2-(4-bromophenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B5170778.png)
![3-methyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170779.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B5170787.png)


![1-(4-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5170800.png)
![3-{[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B5170814.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5170829.png)

